molecular formula C34H40N2O B5961454 (4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone

(4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone

Cat. No.: B5961454
M. Wt: 492.7 g/mol
InChI Key: VVXMXWSHTDRYDZ-UHFFFAOYSA-N
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Description

(4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivatives, followed by the introduction of the propylphenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets can be useful in drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone apart from these similar compounds is its unique combination of aromatic rings and functional groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-propylphenyl)-[2,2,4-trimethyl-5-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N2O/c1-8-12-24-17-19-25(20-18-24)31(37)36-29-16-11-14-27(30(29)23(2)21-33(36,5)6)34(7)22-32(3,4)35-28-15-10-9-13-26(28)34/h9-11,13-21,35H,8,12,22H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXMXWSHTDRYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2C3=CC=CC(=C3C(=CC2(C)C)C)C4(CC(NC5=CC=CC=C54)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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